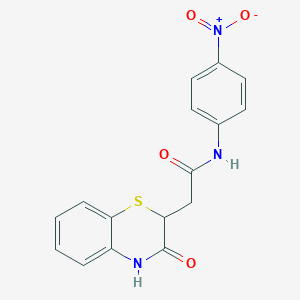

N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c20-15(17-10-5-7-11(8-6-10)19(22)23)9-14-16(21)18-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAHLKZWHNRVTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The molecular formula of this compound is , with a molecular weight of approximately 343.36 g/mol. Its structure features a nitrophenyl group attached to a benzothiazine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H13N3O4S |

| Molecular Weight | 343.36 g/mol |

| Density | Not specified |

| Purity | Typically 95% |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, derivatives of benzothiazine have shown promising results against various cancer cell lines, including MCF-7 and MDA-MB 231. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Enzyme Inhibition

Molecular docking studies suggest that this compound may act as an inhibitor for several enzymes. For example, it has been evaluated for its potential to inhibit α-glucosidase, an enzyme linked to diabetes management. In vitro studies reported IC50 values indicating moderate inhibition, suggesting it could be a candidate for further development in diabetes treatment.

Antimicrobial Activity

The compound's structure also hints at possible antimicrobial properties. Similar benzothiazine derivatives have been tested against bacterial strains, showing varying degrees of antibacterial activity. This aspect warrants more focused research to explore its utility in treating infections.

Case Studies

- Anticancer Activity : A study reported that derivatives of the benzothiazine scaffold demonstrated significant cytotoxicity against human cancer cell lines with IC50 values ranging from 50 to 200 µM.

- Enzyme Inhibition : In silico and in vitro evaluations showed that certain analogs inhibited α-glucosidase with IC50 values comparable to established inhibitors like acarbose.

- Antimicrobial Testing : A series of synthesized compounds were tested against Staphylococcus aureus and Escherichia coli, revealing zones of inhibition that suggest potential as antibacterial agents.

Scientific Research Applications

Anticancer Properties

N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has shown promising anticancer activity in various studies. Research indicates that derivatives of benzothiazine, to which this compound belongs, exhibit significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB 231 (triple-negative breast cancer).

- Mechanism of Action : The compound appears to inhibit cell proliferation and induce apoptosis in cancer cells.

A study reported IC50 values ranging from 50 to 200 µM for similar compounds against these cancer cell lines, indicating a potential for therapeutic use in oncology.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes crucial for metabolic processes:

- α-glucosidase Inhibition : Molecular docking studies suggest that it may act as a moderate inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.

- IC50 Values : In vitro studies have shown IC50 values comparable to established inhibitors like acarbose, indicating its potential for diabetes management.

Antimicrobial Activity

The structural characteristics of this compound suggest possible antimicrobial properties:

- Bacterial Strains Tested : Studies have tested this compound against Staphylococcus aureus and Escherichia coli.

- Results : The compound exhibited zones of inhibition that suggest antibacterial activity; however, further research is necessary to fully characterize its efficacy.

Anticancer Activity

A study highlighted that benzothiazine derivatives demonstrated significant cytotoxicity against human cancer cell lines with IC50 values from 50 to 200 µM. This suggests that this compound may have similar properties worth exploring.

Enzyme Inhibition

In silico and in vitro evaluations showed that certain analogs inhibited α-glucosidase with IC50 values comparable to established inhibitors like acarbose. This finding supports the potential of this compound in managing diabetes.

Antimicrobial Testing

A series of synthesized compounds based on the benzothiazine scaffold were tested against common bacterial strains. Results indicated varying degrees of antibacterial activity, warranting further investigation into their therapeutic applications.

Comparison with Similar Compounds

Key Properties :

- Polarity : High due to the nitro group, enhancing solubility in polar solvents.

- Bioactivity : Predicted antifungal activity via 3D-QSAR models, where bulky para substituents (e.g., nitro) improve steric interactions with target enzymes .

Comparison with Structurally Similar Compounds

2.1. Substituent Variations on the Phenyl Ring

Key Observations :

- Lipophilicity: LogP values follow CF₃ > Cl > NO₂, affecting membrane permeability .

- Bioactivity : Nitro derivatives show superior antifungal activity due to optimal steric bulk at the para position .

2.2. Modifications on the Benzothiazine Core

Q & A

Q. Q1. What are the foundational synthetic routes for N-(4-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how are intermediates characterized?

Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:

Formation of the benzothiazine core : Cyclization of substituted thioamides or condensation of sulfur-containing precursors with ketones or aldehydes.

Acetamide coupling : Reaction of the benzothiazine intermediate with activated nitrophenyl acetic acid derivatives (e.g., using carbodiimide coupling agents).

Key intermediates (e.g., 3-oxo-3,4-dihydro-2H-1,4-benzothiazine) are characterized by NMR (¹H/¹³C), IR (to confirm carbonyl and nitro groups), and mass spectrometry for molecular weight validation .

Advanced Synthesis: Reaction Optimization

Q. Q2. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Methodological Answer : Critical parameters include:

- Temperature control : Higher yields are achieved in cyclization steps at reflux (e.g., 110–120°C in acetic anhydride) .

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) enhance nitro-group activation during coupling .

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves polar intermediates, while recrystallization from ethanol improves purity .

Structural Analysis and Data Contradictions

Q. Q3. How can discrepancies in spectral data (e.g., NMR or X-ray crystallography) for benzothiazine derivatives be resolved?

Methodological Answer :

- 2D NMR techniques (COSY, HSQC) clarify ambiguous proton-carbon correlations, especially for overlapping signals in aromatic regions .

- X-ray crystallography resolves tautomeric forms (e.g., keto-enol equilibria in the benzothiazine ring) and confirms dihedral angles between the nitro group and benzene ring .

- Computational modeling (DFT) validates experimental bond lengths and angles, addressing contradictions in crystallographic data .

Biological Activity: Experimental Design

Q. Q4. What in vitro models are suitable for evaluating the antioxidant activity of this compound?

Methodological Answer :

- DPPH radical scavenging assay : Measures hydrogen-donating capacity at 517 nm; IC₅₀ values <50 μM indicate high activity .

- Superoxide dismutase (SOD) mimic assays : Uses xanthine/xanthine oxidase to generate superoxide, with NBT reduction inhibition as a metric .

- Dose-response studies : Test concentrations from 1–100 μM to identify non-toxic ranges (cell viability >80% via MTT assay) .

Advanced Mechanistic Studies

Q. Q5. How do substituents on the benzothiazine ring influence antioxidant efficacy?

Methodological Answer :

- Electron-withdrawing groups (e.g., nitro) enhance radical stabilization but may reduce bioavailability due to increased hydrophobicity.

- Methyl or methoxy groups at the 4-position improve SOD activity by modulating redox potentials, as shown in structure-activity relationship (SAR) studies .

- Comparative studies using analogues (e.g., chloro vs. nitro derivatives) reveal substituent-dependent mechanisms via ESR spectroscopy .

Crystallography and Polymorphism

Q. Q6. What crystallization techniques are effective for resolving polymorphic forms of this compound?

Methodological Answer :

- Slow evaporation : Ethanol/water mixtures yield single crystals suitable for X-ray diffraction, minimizing solvent inclusion .

- Temperature cycling : Alternating between 4°C and room temperature induces controlled nucleation, reducing polycrystalline aggregates .

- Hirshfeld surface analysis identifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize specific polymorphs .

Contradictory Bioactivity Data

Q. Q7. How should researchers address conflicting reports on the compound’s antioxidant vs. pro-oxidant effects?

Methodological Answer :

- Context-dependent assays : Test under varying pH and oxygen levels; pro-oxidant behavior often emerges in acidic or hypoxic conditions .

- Redox profiling : Use cyclic voltammetry to measure oxidation potentials and identify conditions favoring radical generation.

- In vivo correlation : Pair in vitro results with zebrafish or rodent models to assess physiological relevance .

Stability and Degradation

Q. Q8. What strategies mitigate hydrolytic degradation of the acetamide moiety during storage?

Methodological Answer :

- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis .

- pH-controlled buffers : Store in neutral (pH 7.0) solutions to avoid acid/base-catalyzed breakdown .

- Accelerated stability studies : Use HPLC to monitor degradation kinetics at 40°C/75% RH, ensuring shelf-life >6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.